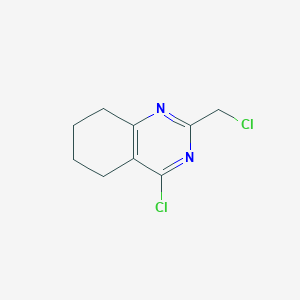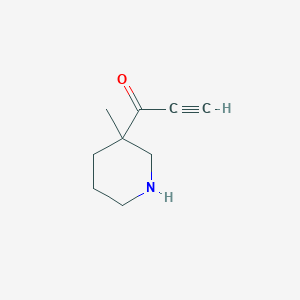
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C9H10Cl2N2 It belongs to the class of quinazolines, which are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2-chloro-5,6,7,8-tetrahydroquinazoline with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into tetrahydroquinazoline derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of quinazoline derivatives with carbonyl or hydroxyl groups.
Reduction: Formation of tetrahydroquinazoline derivatives with various substituents.
科学的研究の応用
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms, particularly those involving quinazoline derivatives.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The quinazoline core can interact with various molecular targets, including kinases and other proteins, affecting cellular signaling and function.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-methylquinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Comparison
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to its tetrahydroquinazoline core, which provides distinct structural and electronic properties compared to other similar compounds. The presence of both chloro and chloromethyl groups allows for diverse chemical reactivity, making it a versatile intermediate in various synthetic pathways. Its tetrahydro structure also imparts different biological activities compared to fully aromatic quinazolines or quinolines.
特性
分子式 |
C9H10Cl2N2 |
|---|---|
分子量 |
217.09 g/mol |
IUPAC名 |
4-chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H10Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-5H2 |
InChIキー |
FMZDWBGHEHAULX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)

![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
![{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13196958.png)
![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)


![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)


![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)

![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)
